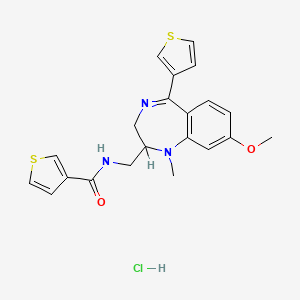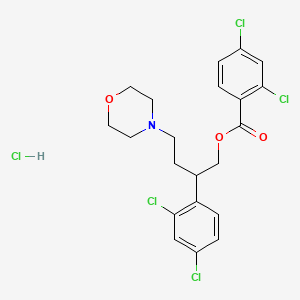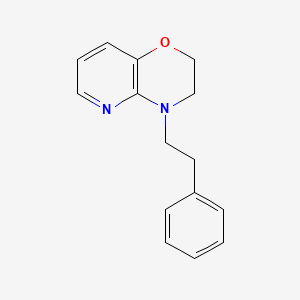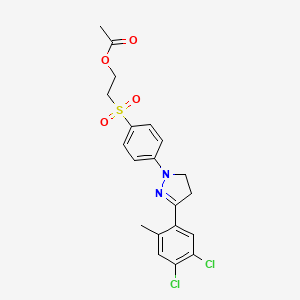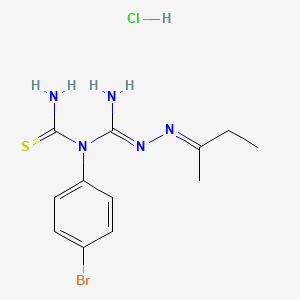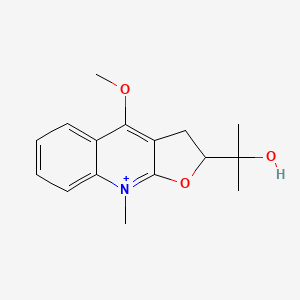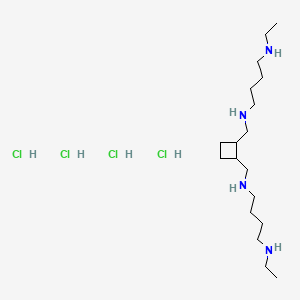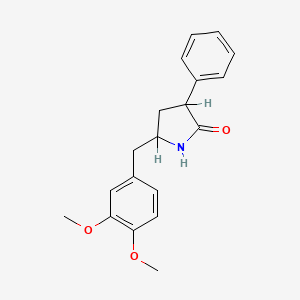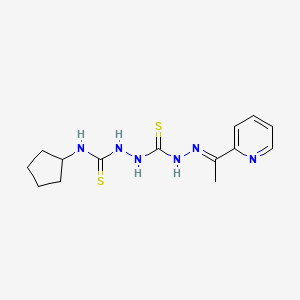
Carbonothioic dihydrazide, N''-((cyclopentylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Condensation reactions: Combining smaller molecules to form the desired compound.
Cyclization reactions: Forming ring structures that are part of the compound.
Thioamide formation: Introducing sulfur-containing groups into the molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves scaling up laboratory methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications, including drug development.
Industry
In industry, it may find applications in the synthesis of specialty chemicals, agrochemicals, or materials science.
作用機序
The mechanism by which Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate biological pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
類似化合物との比較
Similar Compounds
Thiosemicarbazides: Compounds with similar thioamide groups.
Hydrazones: Compounds with similar hydrazide groups.
Pyridine derivatives: Compounds with similar pyridine rings.
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
127142-21-6 |
|---|---|
分子式 |
C14H20N6S2 |
分子量 |
336.5 g/mol |
IUPAC名 |
1-cyclopentyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H20N6S2/c1-10(12-8-4-5-9-15-12)17-19-14(22)20-18-13(21)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,16,18,21)(H2,19,20,22)/b17-10+ |
InChIキー |
NWIGGJNBNLBREV-LICLKQGHSA-N |
異性体SMILES |
C/C(=N\NC(=S)NNC(=S)NC1CCCC1)/C2=CC=CC=N2 |
正規SMILES |
CC(=NNC(=S)NNC(=S)NC1CCCC1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


